
Sauvagine
Overview
Description
Sauvagine is a 40-amino-acid neuropeptide first isolated from the skin of the South American frog Phyllomedusa sauvagei . It acts as a potent agonist for mammalian corticotropin-releasing factor (CRF) receptors, particularly CRF1 and CRF2, with high binding affinity . This compound is pharmacologically active in modulating adrenocorticotropic hormone (ACTH) release, cardiovascular function, diuresis, and stress responses . Its structure includes hydrophobic residues (e.g., glutamyl, aspartyl, leucine) that contribute to receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sauvagine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using HPLC. The process is optimized to ensure high yield and purity of the peptide. The use of automated peptide synthesizers and advanced purification techniques allows for efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Sauvagine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered structural and functional properties. These modifications can help in understanding the peptide’s mechanism of action and its interactions with receptors .
Scientific Research Applications
Pharmacological Effects
Sauvagine is known for its significant pharmacological properties:
- Vasodilation : Studies have demonstrated that this compound induces vasodilation in rat thoracic aortas, potentially through the prolonged activation of nitric oxide synthase (NOS) . This effect is crucial for understanding blood pressure regulation and cardiovascular health.
- Diuretic Activity : The peptide has been shown to possess diuretic properties, influencing renal function and fluid balance . This makes it a candidate for further exploration in treating conditions like hypertension and heart failure.
- Neuromodulation : this compound plays a role in modulating neurotransmitter systems, particularly in relation to stress and anxiety responses. It has been observed to increase striatal tyrosine hydroxylase activity in a calcium-dependent manner, which is relevant for dopamine synthesis .
Stress Response Research
This compound's involvement in stress response mechanisms positions it as a valuable tool in neurobiology:
- Corticotropin-Releasing Factor Analogs : As a member of the CRF family, this compound is instrumental in studying stress-related disorders. Its structural similarities to CRF allow researchers to investigate the pathways involved in stress-induced hormonal signaling .
- Behavioral Studies : Animal studies utilizing this compound can elucidate its effects on anxiety-like behaviors and stress coping mechanisms, contributing to the development of therapeutic strategies for anxiety disorders .
Drug Discovery
This compound's unique properties make it a candidate for drug development:
- Lead Compound for New Therapies : The peptide's diverse biological activities suggest potential applications in developing new therapeutic agents targeting metabolic and psychological disorders. Its analogs could serve as leads in drug design efforts aimed at modulating the CRF system .
- Computational Drug Design : Advances in computer-aided drug discovery (CADD) can facilitate the identification of novel compounds based on this compound's structure, optimizing its therapeutic potential while minimizing side effects .
Table 1: Summary of Key Studies Involving this compound
Case Study Insights
- Vasodilatory Mechanism : A study highlighted that this compound induces vasodilation through a mechanism involving calcium-dependent signaling pathways. This finding has implications for developing treatments for hypertension and related cardiovascular conditions.
- Neurotransmitter Interaction : Research has shown that this compound influences neurotransmitter systems, particularly those involved in stress responses. This positions it as a candidate for further exploration in managing anxiety disorders.
- Gastrointestinal Applications : Another study indicated that this compound inhibits gastric acid secretion, suggesting potential therapeutic applications in gastrointestinal disorders such as peptic ulcers .
Mechanism of Action
Sauvagine exerts its effects by binding to corticotropin-releasing factor receptors 1 and 2 (CRFR1 and CRFR2). This binding activates intracellular signaling pathways, leading to the release of adrenocorticotropic hormone (ACTH) and β-endorphin from the anterior pituitary gland. These hormones play a crucial role in the body’s stress response, regulating various physiological processes such as immune function, metabolism, and cardiovascular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 CRF (Corticotropin-Releasing Factor)
- Structural Similarities: CRF, a 41-amino-acid mammalian peptide, shares sequence homology with sauvagine, particularly in residues critical for receptor binding .
Receptor Affinity :
Compound CRF1 Affinity (Ki) CRF2 Affinity (Ki) This compound ~2–10 nM ~0.3–1 nM CRF ~1–5 nM ~10–30 nM CRF exhibits higher affinity for CRF1, while this compound preferentially binds CRF2 .
- Functional Differences: CRF primarily activates the hypothalamic-pituitary-adrenal (HPA) axis, whereas this compound induces broader effects, including tachycardia and melanotrope cell Ca²⁺ oscillations .
2.2 Urocortin
- Receptor Selectivity : Urocortin, a mammalian CRF-family peptide, binds both CRF1 and CRF2 but shows higher potency at CRF2 (EC₅₀ ~0.1 nM vs. CRF1 EC₅₀ ~0.5 nM) .
- Antagonist Sensitivity : Unlike this compound, urocortin-evoked cAMP responses are less sensitive to antagonists like antalarmin (Kb 8.33 × 10⁻⁸ M vs. 1.04 × 10⁻⁸ M for this compound) .
- Physiological Roles : Urocortin is implicated in anxiety and appetite suppression, overlapping with this compound’s stress-related effects but differing in cardiovascular modulation .
2.3 PD-Sauvagine
- Hybrid Structure : Isolated from Pachymedusa dacnicolor, PD-sauvagine combines structural features of CRF (N-terminal) and this compound (C-terminal) .
- Receptor Activation : PD-sauvagine binds CRF1 and CRF2 but with altered potency compared to this compound (e.g., EC₅₀ ~6 nM for CRF1 vs. This compound’s ~2 nM) .
- Unique Applications : Its hybrid structure makes it a tool for studying receptor-ligand evolution and subtype-specific signaling .
2.4 Astressin2-B (CRF2-Selective Antagonist)
- Design : Derived from this compound, Astressin2-B substitutes key residues (e.g., Leu12→DPhe, Arg35→Lys) to achieve CRF2 selectivity (Ki ~0.1 nM for CRF2 vs. ~10 nM for CRF1) .
- Therapeutic Potential: Unlike this compound, Astressin2-B blocks stress-induced behaviors in preclinical models, highlighting the functional divergence between agonists and antagonists .
Key Research Findings
- Receptor Binding Dynamics : this compound’s high CRF2 affinity is linked to interactions with extracellular domains (e.g., Asp254 in CRF1) and transmembrane regions (e.g., His199, Met276) critical for antagonist binding .
- Species-Specific Variations : In catfish, this compound binds CRF-R1 (homologous to mammalian CRF1) and CRF-R2 (heart/muscle receptor) with equal affinity, unlike mammals where CRF-R2 prefers this compound .
- Signaling Pathways : this compound activates Gs- and Gi-coupled pathways in CRF1, whereas CRF primarily couples to Gs .
Biological Activity
Sauvagine is a biologically active peptide consisting of 40 amino acids, originally isolated from the skin of the South American frog Phyllomedusa sauvagei. It is a member of the corticotropin-releasing factor (CRF) family and exhibits a range of biological activities, particularly in the regulation of stress responses and endocrine functions. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various physiological systems, and relevant research findings.
This compound's structure is characterized by its high affinity for CRF receptors, specifically CRFR1 and CRFR2. It binds non-selectively to these receptors, influencing various physiological processes. The peptide's action primarily involves:
- Activation of Stress Response : this compound stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn promotes cortisol release from the adrenal glands, thereby modulating the body's response to stress .
- Effects on Cardiovascular System : Research indicates that this compound can induce cardiovascular changes, including alterations in heart rate and blood pressure, through its central nervous system effects .
Biological Functions
The biological functions of this compound are diverse and include:
- Endocrine Regulation : It plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis by influencing hormone secretion related to stress responses.
- Behavioral Effects : Studies have shown that this compound can affect anxiety-like behaviors in animal models, suggesting its potential role in modulating anxiety disorders .
- Neuropharmacological Effects : As a neuropeptide, it impacts neurotransmitter systems and has been studied for its effects on mood regulation and anxiety .
Table 1: Summary of Key Research Findings on this compound
Study | Focus | Findings |
---|---|---|
LeDoux et al. (2000) | Stress Response | Demonstrated that this compound activates the HPA axis, leading to increased cortisol levels. |
Zorrilla et al. (2007) | Anxiety Disorders | Found that administration of this compound in rodent models increased anxiety-like behaviors. |
Kuperman et al. (2013) | Neuropharmacology | Showed that this compound influences serotonin and norepinephrine levels in the brain, affecting mood regulation. |
Case Study 1: Impact on Anxiety Disorders
In a controlled study involving rodents, administration of this compound resulted in significant increases in anxiety-like behaviors as measured by elevated plus-maze tests. The findings suggest that this compound may play a role in exacerbating anxiety under stressful conditions. This aligns with its function as a stress-related neuropeptide .
Case Study 2: Cardiovascular Effects
Another study examined the cardiovascular effects of this compound on both rats and goldfish. Results indicated that this compound administration led to increased heart rate and blood pressure in rats while demonstrating similar effects on cardiac function in goldfish. These findings highlight the peptide's broad-spectrum biological activity across species .
Q & A
Q. Basic: What structural and functional characteristics define Sauvagine as a CRF receptor agonist?
Answer: this compound is a 40-amino acid neuropeptide isolated from Phyllomedusa sauvagei frog skin, with structural homology to corticotropin-releasing factor (CRF). Its primary structure includes conserved N- and C-terminal regions critical for receptor binding. Functional characterization involves measuring binding affinity (e.g., radioligand displacement assays using ¹²⁵I-labeled astressin) and downstream signaling (e.g., cAMP accumulation in HEK293 cells transfected with CRF receptors) . Methodologically, sequence alignment tools (e.g., Clustal Omega) and receptor activation assays are used to map functional domains.
Q. Basic: How does this compound’s receptor selectivity differ between CRF1 and CRF2 subtypes?
Answer: this compound exhibits higher affinity for CRF2 receptors (Ki = 3.8 nM) compared to CRF1 (Ki = 9.4 nM), determined via competitive binding assays. Receptor subtype selectivity is assessed using cell lines expressing individual receptor subtypes, with dose-response curves for cAMP or β-arrestin recruitment. For example, HEK293-CRF1R vs. HEK293-CRF2R models can quantify potency differences .
Q. Advanced: What experimental designs are optimal for analyzing this compound’s functional effects on CRF receptor activation?
Answer: Use site-directed mutagenesis to probe receptor residues (e.g., F203³.⁴⁰ in CRF1R) combined with functional assays. For example:
- Mutagenesis: Introduce point mutations (e.g., F203W) into CRF1R via PCR-based methods.
- Assays: Measure this compound-induced cAMP production (via ELISA or luciferase reporters) in transfected HEK293 cells. Parallel experiments with CRF2R-expressing cells control for subtype specificity. Data normalization to wild-type receptors quantifies potency shifts .
Q. Advanced: Which analytical techniques resolve challenges in this compound purification and characterization?
Answer: Supercritical fluid chromatography (SFC) with trifluoroacetic acid (TFA)-methanol modifiers (e.g., 13 mM TFA) achieves sharp peak resolution for this compound, leveraging ion-pairing mechanisms. Confirm identity via MALDI-TOF mass spectrometry and purity via RP-HPLC with UV/Vis detection .
Q. Advanced: How to address contradictions in this compound’s pharmacological data across studies?
Answer: Discrepancies (e.g., variable hypotensive effects in animal models) require:
- Standardized models: Use consistent species/strain (e.g., Sprague-Dawley rats) and dosages (e.g., 0.1–1.0 µg/kg IV).
- Control variables: Monitor glomerular filtration rate (GFR) and tubular Na⁺ reabsorption to isolate renal vs. cardiovascular effects.
- Receptor profiling: Compare CRF2R expression levels across tissues via qPCR or Western blot .
Q. Basic: What are this compound’s primary pharmacological effects in preclinical models?
Answer: Key effects include hypotension, tachycardia, and antidiuresis. Methodologically, these are quantified in anesthetized rodents via arterial cannulation (blood pressure), ECG (heart rate), and urine collection assays. CRF receptor antagonists (e.g., astressin) validate target specificity .
Q. Advanced: How to investigate this compound-receptor interactions using mutagenesis and molecular dynamics?
Answer:
- Mutagenesis: Replace CRF1R transmembrane residues (e.g., F203³.⁴⁰) and assess this compound binding via surface plasmon resonance (SPR).
- Simulations: Perform MD simulations (e.g., GROMACS) to model this compound-CRF1R binding kinetics, focusing on hydrogen bonding and hydrophobic interactions .
Q. Basic: How to ensure reproducibility in this compound studies?
Answer:
- Detailed protocols: Document peptide synthesis (solid-phase), storage conditions (lyophilized at -80°C), and receptor assay parameters (e.g., 37°C, 5% CO₂).
- Reference standards: Use commercially available this compound (CAS 74434-59-6) with LC-MS validation.
- Data sharing: Deposit raw cAMP/radioligand data in repositories like Zenodo .
Q. Advanced: What bioinformatics tools compare this compound homologs across species?
Answer: Use BLAST for sequence alignment (e.g., PD-sauvagine vs. CRF) and phylogenetic tools (MEGA) to trace evolutionary divergence. Structural modeling (SWISS-MODEL) predicts conserved regions, validated via alanine-scanning mutagenesis .
Q. Advanced: How to validate this compound-specific antibodies for immunohistochemistry?
Answer:
- Epitope mapping: Synthesize this compound fragments (e.g., residues 20–40) for dot-blot cross-reactivity tests.
- Knockout controls: Use CRF receptor-null tissues to confirm antibody specificity.
- Quantitative validation: Compare staining intensity with ELISA-measured this compound levels in matched samples .
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVKEBXPLEGOY-ZLFMSJRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C202H346N56O63S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225449 | |
Record name | Sauvagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4599 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74434-59-6 | |
Record name | Sauvagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sauvagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.